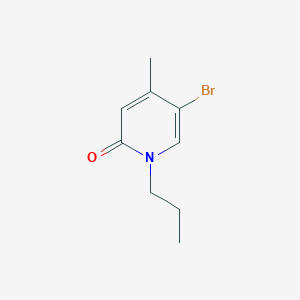
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
描述
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one is a brominated heterocyclic organic compound It is characterized by a pyridine ring substituted with bromine, methyl, and propyl groups, and a dihydro structure
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination: Starting from 4-methyl-1-propyl-1,2-dihydropyridin-2-one, bromination can be achieved using bromine in the presence of a suitable catalyst.
Substitution Reactions: A substituted pyridine derivative can undergo nucleophilic substitution reactions to introduce the bromine atom.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromine atom using boronic acids and palladium catalysts.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes can be formed.
Reduction Products: The reduction of the bromine atom can yield compounds such as 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-ol.
Substitution Products: A wide range of substituted pyridines can be synthesized depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions, including cross-coupling reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in diagnostic tools to detect specific biomarkers in medical diagnostics.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism by which 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. For example, in catalytic reactions, it may act as a ligand to stabilize transition metal complexes, facilitating various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
相似化合物的比较
5-Bromo-2-hydroxy-4-methylpyridine: Similar structure but lacks the propyl group.
3-Bromo-1-propyl-1,2-dihydropyridin-2-one: Similar but with a different position of the bromine atom.
Uniqueness: 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its combination of bromine, methyl, and propyl groups provides distinct chemical properties compared to similar compounds.
属性
IUPAC Name |
5-bromo-4-methyl-1-propylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-4-11-6-8(10)7(2)5-9(11)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCGWUWTQGDVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=CC1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



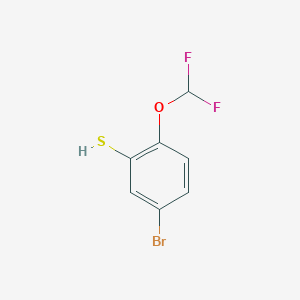
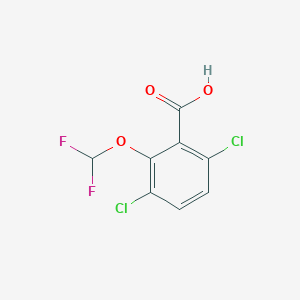
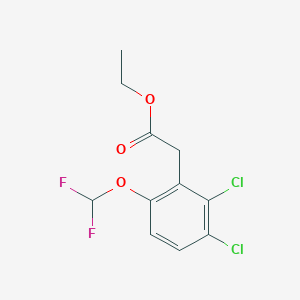

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)
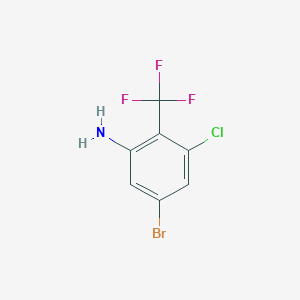
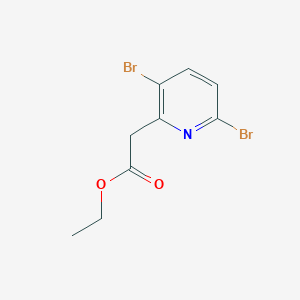
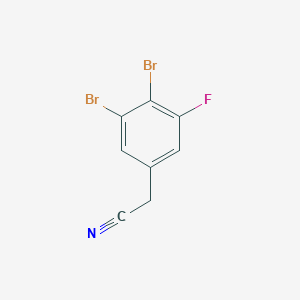
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)

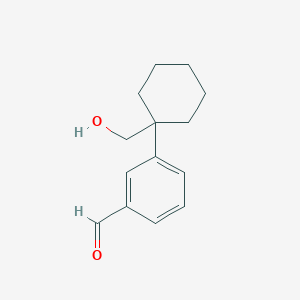
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)

